2-(2,3-Dichlorobenzoyl)oxazole
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Overview
Description
2-(2,3-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
2-(2,3-Dichlorobenzoyl)oxazole is a member of the benzoxazole family, which has been extensively used as a starting material for different mechanistic approaches in drug discovery Benzoxazole derivatives are known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Benzoxazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Benzoxazole derivatives are known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of benzoxazole derivatives has been achieved under different reaction conditions and catalysts , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorobenzoyl)oxazole typically involves the condensation of 2,3-dichlorobenzoyl chloride with oxazole. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as metal catalysts or nanocatalysts, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorobenzoyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
2-(2,3-Dichlorobenzoyl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorobenzoyl)oxazole
- 2-(2,5-Dichlorobenzoyl)oxazole
- 2-(3,4-Dichlorobenzoyl)oxazole
Uniqueness
2-(2,3-Dichlorobenzoyl)oxazole is unique due to the specific positioning of the chlorine atoms on the benzoyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and physical properties compared to other dichlorobenzoyl oxazole derivatives .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNQDHMGSZVQAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642109 |
Source
|
Record name | (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-53-7 |
Source
|
Record name | (2,3-Dichlorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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